(2-Bromo-5-ethynylphenyl)methanol
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Overview
Description
(2-Bromo-5-ethynylphenyl)methanol is an organic compound with the molecular formula C9H7BrO and a molecular weight of 211.06 g/mol It is characterized by the presence of a bromine atom, an ethynyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of a phenylmethanol derivative using bromine or a bromine-containing reagent under controlled conditions . The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of a bromoarene with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of (2-Bromo-5-ethynylphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-ethynylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Bromo-5-ethynylphenyl)ketone.
Reduction: Formation of (2-Hydroxy-5-ethynylphenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-ethynylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-ethynylphenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its functional groups. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-nitrophenyl)methanol
- (2-Bromo-5-methoxyphenyl)methanol
- (2-Bromo-5-chlorophenyl)methanol
Uniqueness
(2-Bromo-5-ethynylphenyl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This sets it apart from other similar compounds that may lack the ethynyl group and therefore have different chemical and biological properties .
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
(2-bromo-5-ethynylphenyl)methanol |
InChI |
InChI=1S/C9H7BrO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-5,11H,6H2 |
InChI Key |
VYZAUOAZJYORPC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)CO |
Origin of Product |
United States |
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